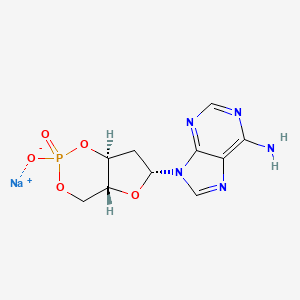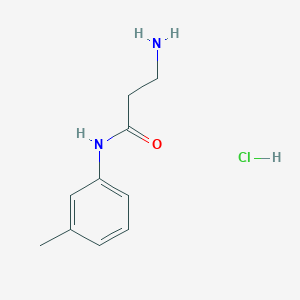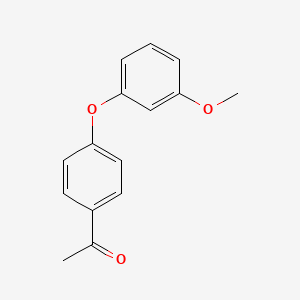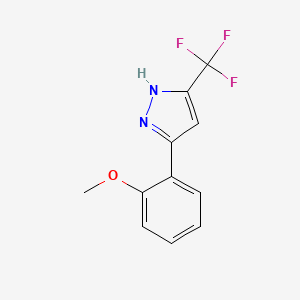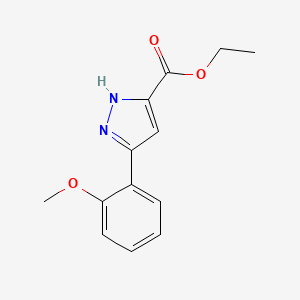![molecular formula C14H20N2O B3169963 [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine CAS No. 93865-34-0](/img/structure/B3169963.png)
[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine
Descripción general
Descripción
The compound “[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine” belongs to the class of organic compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . The benefits of using MCRs in synthesis include spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringCOc1ccc2[nH]c(C)cc2c1 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs) to produce complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, C17H14N3O2Cl, are provided . It has a molecular weight of 327, a melting point of 211–213°C, and its FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Aplicaciones Científicas De Investigación
Structure and Pharmacological Activity
- Relationship to Mescaline and Analogs : The structure of mescaline and its analogs, including modifications like the introduction of methoxy groups, have been studied for their toxicity and behavioral effects in laboratory animals. Modifications in mescaline's structure, such as removal of the 5-methoxy group or N-demethylation, lead to decreased potency, while alpha substitution on the side chain or introduction of the 3,4-methylenedioxy group results in increased potency (Hardman, Haavik, & Seevers, 1973).
Molecular Interaction and Effects
- Twist-Bend Nematic Phase in Liquid Crystals : The transitional properties of methylene-linked liquid crystal dimers, showcasing how structural variations, such as methoxy substitutions, influence the formation of unique nematic phases. This research underscores the compound's relevance in the study of liquid crystal technology and materials science (Henderson & Imrie, 2011).
Analytical Methodologies
- Psychoactive N,N-dialkylated Tryptamines : Analytical methodologies for detecting and characterizing N,N-dialkylated tryptamines, including those with methoxy groups on the indole ring, highlight the compound's significance in forensic and clinical toxicology. This review emphasizes the need for reliable detection methods for substances with psychoactive properties, including derivatives of tryptamines (Brandt & Martins, 2010).
Enzymatic and Neurochemical Studies
- Nicergoline Studies : Pharmacological studies on nicergoline, a compound structurally related to ergolines and indoles, including those with methoxy groups, explore its alpha-blocking activity and potential therapeutic applications in improving blood flow and muscle oxidative metabolism without significant central nervous system interference (Moretti, Arcari, & Pegrassi, 1979).
Photodynamic Therapy
- Enhancement of Protoporphyrin IX Accumulation : Investigates pretreatment methods to enhance the accumulation of Protoporphyrin IX in photodynamic therapy, implicating the role of chemical enhancements for therapeutic efficacy. While not directly mentioning the compound , the research into photodynamic therapy provides a context for understanding how chemical modifications, including methoxy groups, can influence therapeutic outcomes (Gerritsen et al., 2008).
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential biological applications of these compounds.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One of the synthesized compounds related to indole derivatives was found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin via a consistent way with colchicine . This suggests that similar indole derivatives might interact with their targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the polymerization of tubulin, which is a crucial process in cell division .
Result of Action
A related compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . These effects could potentially lead to the inhibition of cell division and growth, which could be beneficial in the treatment of diseases like cancer.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives, including [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine, have been found to have various effects on cells . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1-(5-methoxy-1,2-dimethylindol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-13(9-15(2)3)12-8-11(17-5)6-7-14(12)16(10)4/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIAXUGKHLQTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



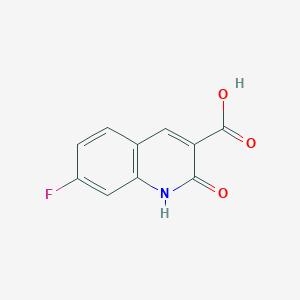
![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
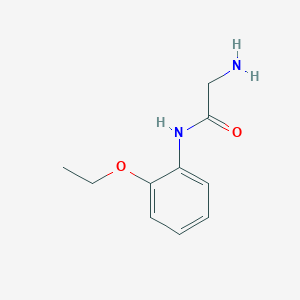
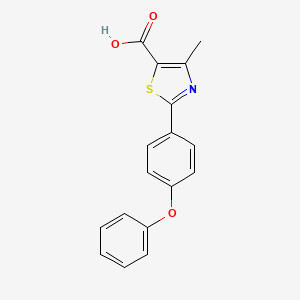
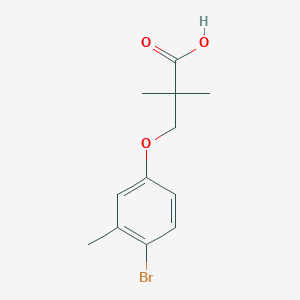
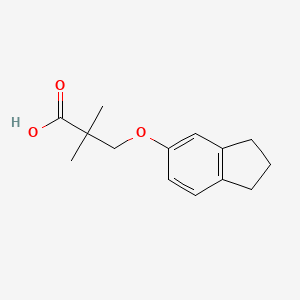
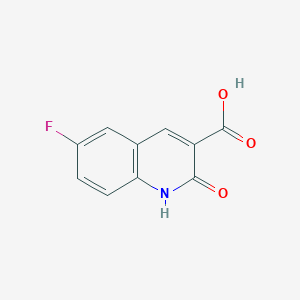
![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)
